1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazole derivatives. This compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The nitro group attached to the pyrazole ring enhances its potential for various applications in medicinal chemistry.
The synthesis and characterization of 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole can be traced through various scientific literature and patents that explore the synthesis of related compounds and their therapeutic potentials. Notably, patents have been filed that detail methods for synthesizing benzo[d][1,3]dioxole derivatives, which are crucial precursors in the formation of this compound .
This compound is classified under heterocyclic compounds due to the presence of nitrogen atoms in its pyrazole structure. It also falls under the category of nitro compounds because of the nitro functional group attached to the pyrazole ring.
The synthesis of 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. The use of catalysts may also be explored to enhance reaction efficiency.
The molecular structure of 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole can be represented as follows:
The structure features:
Crystallographic data for similar compounds often reveal insights into bond lengths and angles that are crucial for understanding reactivity and stability .
The compound can engage in various chemical reactions typical for both pyrazoles and nitro compounds:
Reactions involving this compound should be conducted under controlled conditions to prevent unwanted side reactions, particularly due to the reactivity of both the nitro group and the dioxole moiety.
The mechanism of action for 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole is primarily linked to its interaction with biological targets:
Studies on similar compounds suggest potential pathways through which these interactions occur, including modulation of signaling pathways relevant in disease contexts .
Relevant data from literature can provide insights into these properties .
The compound holds promise in several scientific fields:
Research into related compounds has indicated significant therapeutic potential, warranting further exploration into this specific derivative .
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry, dating to the 19th century with the isolation of pyrazole itself from natural pyrazoles like 1-pyrazolyl-alanine. The structural versatility of this five-membered heterocycle—featuring two adjacent nitrogen atoms—enables diverse biological interactions. Seminal breakthroughs occurred with antipyrine (1887) as an analgesic-antipyretic and phenylbutazone (1949) for inflammatory disorders, establishing the pyrazole core as a pharmacophoric mainstay. Contemporary drug design leverages pyrazole’s capacity for hydrogen bonding, π-stacking, and dipole interactions, exemplified by COX-2 inhibitors like celecoxib (1999) and ALK/ROS1 inhibitor crizotinib (2011) [9] [10].
Table 1: Key Pyrazole-Based Therapeutics in Clinical Use
Compound | Therapeutic Class | Clinical Application | Key Structural Features |
---|---|---|---|
Celecoxib | COX-2 Inhibitor | Anti-inflammatory | 1,5-Diaryl pyrazole |
Crizotinib | Kinase Inhibitor | Non-small cell lung cancer | 3-Amino-5-aryl pyrazole |
Antipyrine | Analgesic | Fever/pain management | 3-Methyl-1-phenyl pyrazolone |
Rimonabant | CB1 Antagonist | Anti-obesity (withdrawn) | 1,3-Diaminopyrazole |
Deracoxib | COX-2 Inhibitor | Veterinary anti-inflammatory | 4-Sulfonamide pyrazole |
The benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety serves as a critical bioisostere for catechols, enhancing metabolic stability while retaining affinity for neurotransmitter transporters and enzymes. Its fused 1,3-dioxole ring confers:
Hybridization with pyrazole exploits synergistic bioactivity. For example, the compound N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide (EVT-2562906) demonstrates potent anticancer activity attributed to the benzo[d][1,3]dioxole ether linkage positioning the pharmacophore for target engagement [6]. In the target molecule 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole (CAS 1172507-48-0), the benzodioxole is tethered via a -CH₂O- linker to the pyrazole N1, enabling optimal spatial orientation for dual pharmacophore presentation [1] [2].
The nitro group (-NO₂) at pyrazole C4 serves as a strategic pharmacophoric element with multifaceted roles:
Structurally, the C4-nitro group in 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole creates a push-pull system with the electron-rich benzodioxole moiety, potentially enhancing DNA intercalation or enzyme inhibition. This aligns with observed bioactivities in nitro-pyrazoles like the anti-HIV agent IIIc (EC₅₀ = 24 nM vs. HIV-1) [4].
Table 2: Physicochemical Profile of 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole
Property | Value | Experimental Method | Significance |
---|---|---|---|
CAS Number | 1172507-48-0 | Registry Assignment | Unique Identifier |
Molecular Formula | C₁₁H₉N₃O₅ | Elemental Analysis | Confirms Composition |
Molecular Weight | 263.21 g/mol | Mass Spectrometry | Dosage Calculation Basis |
SMILES | O=N+[O-] | Notation System | Structure Representation |
Purity Specification | >95% | HPLC/UV | Biological Reliability |
Storage Conditions | -20°C (desiccated) | Stability Studies | Prevents Degradation |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: